Compound Description: GNE-900 is a selective and orally bioavailable CHK1 inhibitor that belongs to the 1,7-diazacarbazole class . It exhibits excellent in vitro potency against CHK1 and significantly reduced AChE activity compared to GNE-783 . In vivo studies demonstrated that GNE-900 enhances the activity of gemcitabine , highlighting its potential as a chemotherapeutic adjuvant.
GNE-145
Compound Description: Similar to GNE-900, GNE-145 is a selective, orally bioavailable CHK1 inhibitor within the 1,7-diazacarbazole class . It also demonstrates potent in vitro inhibition of CHK1 and significantly reduced AChE activity. When combined with gemcitabine, GNE-145 exhibits an in vivo pharmacodynamic effect and demonstrates efficacy in a mouse p53 mutant xenograft model .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GYKI-53784, also known as LY 303070, is a potent and selective AMPA receptor antagonist. GYKI 53784 blocks action potential generation and excitotoxicity in the guinea pig cochlea. GYKI 53784 had the same potency as DNQX and was 10 times more potent than GYKI 52466 in reducing auditory nerve activity. GYKI 53784 completely blocked excitotoxicity (i.e. destruction of the afferent nerve endings) induced by AMPA and kainate. The histochemical detection of Co(2+) uptake was used to study Ca(2+) influx within the primary auditory nerve cells.
Non-competitive AMPA and kainate receptor antagonist. (IC50 values for inhibition of AMPA-mediated responses in cells expressing human GluR1 and GluR4 are 6 and 5 µM, respectively). Analog of GYKI 52466. Anticonvulsant in vivo. At higher concentrations blocks GluK3 homomeric receptors (IC50 = 63 μM) and GluK2b(R)/GluK3 heteroreceptors (IC50 = 32 μM). Soluble in 1 ml water to give specified mM/ml concentration. Non-competitive AMPA and kainate receptor antagonist. (IC50 values for inhibition of AMPA-mediated responses in cells expressing human GluR1 and GluR4 are 6 and 5 µM, respectively). Analog of GYKI 52466. Anticonvulsant in vivo. At higher concentrations blocks GluK3 homomeric receptors (IC50 = 63 μM) and GluK2b(R)/GluK3 heteroreceptors (IC50 = 32 μM). Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. GYKI53655 Hydrochloride is a non-competitive AMPA and kainate receptor antagonist. GYKI53655 Hydrochloride exhibits anticonvulsant activity. GYKI53655 Hydrochloride also blocks GluK3 homomeric receptors (IC50 = 63 μM) and GluK2b(R)/GluK3 heteroreceptors (IC50 = 32 μM) at high concentrations.
GZ-389988 is under investigation in clinical trial NCT02845271 (Proof-of-concept Study to Assess the Efficacy, Tolerability and Safety of a Single Intraarticular Dose of GZ389988 Versus Placebo in Patients With Painful Osteoarthritis of the Knee).